molecular formula C19H21N5O2 B3817390 N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide

Cat. No.: B3817390
M. Wt: 351.4 g/mol
InChI Key: YABWEJMCQMVLCU-UHFFFAOYSA-N
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Description

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a dimethylphenoxy group and a triazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 2,6-dimethylphenol with 3-chloromethylpyridine to form the intermediate 2-(2,6-dimethylphenoxy)pyridine. This intermediate is then reacted with 1,2,4-triazole and propanoyl chloride under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide is unique due to its combination of a pyridine ring, a dimethylphenoxy group, and a triazole ring

Properties

IUPAC Name

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-14-5-3-6-15(2)18(14)26-19-16(7-4-9-21-19)11-22-17(25)8-10-24-13-20-12-23-24/h3-7,9,12-13H,8,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABWEJMCQMVLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)CCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide
Reactant of Route 2
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide
Reactant of Route 3
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide

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